molecular formula C8H13NO2 B1472350 Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 1559157-90-2

Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B1472350
CAS No.: 1559157-90-2
M. Wt: 155.19 g/mol
InChI Key: WDEFHLYDZLVANE-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery. It features a rigid, bridged bicyclic structure that is highly valuable for constructing novel molecular architectures . Researchers utilize this 2-azabicycloheptane scaffold as a key synthetic intermediate in the exploration and development of new pharmacologically active compounds. The related 7-azabicyclo[2.2.1]heptane core has been specifically investigated for its potential application as an analgesic and anti-inflammatory agent, highlighting the therapeutic relevance of this class of molecules . The compound is offered as the hydrochloride salt for enhanced stability and handling . It is strictly for research purposes and is not intended for diagnostic or therapeutic use. As a specialized building block, it enables scientists to access complex, three-dimensional chemical space, which is crucial in the design of next-generation therapeutics. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(7)9-4-5/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEFHLYDZLVANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC1NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic compound notable for its unique structural characteristics and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly its affinity for nicotinic acetylcholine receptors (nAChRs). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Structure

This compound features a bicyclic framework that includes a nitrogen atom within its structure. This unique arrangement contributes to its biological activity and interaction with various receptors.

Synthesis

The synthesis of this compound typically involves advanced organic chemistry techniques, such as the Diels-Alder reaction. This reaction allows for the formation of the bicyclic structure in a stereoselective manner, often utilizing solvents like toluene or dichloromethane under controlled conditions .

Interaction with Nicotinic Acetylcholine Receptors

This compound has been studied for its binding affinity to nAChRs, which are crucial for neurotransmission and play roles in various physiological processes. Research indicates that this compound exhibits significant affinity for these receptors, similar to that of epibatidine, a well-known nAChR agonist .

Table 1: Binding Affinity Comparisons

CompoundBinding Affinity (nM)Activity Type
This compound<10Agonist
Epibatidine<1Agonist
Nicotine10-20Agonist

Analgesic Properties

Studies have shown that compounds structurally related to this compound possess analgesic properties. For instance, epibatidine has demonstrated potent analgesic effects in animal models; however, its high toxicity limits therapeutic applications . The challenge remains to develop analogues with reduced toxicity while retaining efficacy.

Case Studies

  • Epibatidine Analogues : Research on epibatidine analogues has highlighted the potential of this compound as a scaffold for developing new analgesics with better safety profiles .
  • Toxicity Assessment : A comparative study assessed the toxicity of this compound against known nAChR ligands, revealing that while it retains high binding affinity, modifications could potentially mitigate adverse effects .

The mechanism of action for this compound involves its interaction with nAChRs, leading to modulation of neurotransmitter release and subsequent physiological responses. The precise pathways may vary depending on receptor subtype and tissue context.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate has shown promise in the field of medicinal chemistry , particularly as a potential therapeutic agent.

  • Neurotransmitter Modulation : Compounds with similar structural features are often investigated for their ability to modulate neurotransmitter systems, making them candidates for treating neurological disorders such as Alzheimer's disease and schizophrenia. The bicyclic structure allows for unique interactions with cholinergic receptors, which are crucial in cognitive function and memory .
  • Analgesic Properties : Research indicates that derivatives of this compound may exhibit analgesic and anti-inflammatory properties, suggesting potential applications in pain management therapies .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block in the synthesis of complex molecules.

  • Synthetic Intermediates : It is utilized as a key intermediate in the total synthesis of various natural products and pharmaceuticals. Its unique bicyclic framework facilitates the construction of diverse chemical libraries .
  • Functionalization : The compound can undergo various chemical transformations, including oxidation and reduction reactions, allowing for the introduction of different functional groups that enhance its utility in synthetic pathways .

Biochemical Probes

The compound's ability to interact with biological targets makes it an effective biochemical probe.

  • Enzyme Interaction Studies : this compound can be employed in studies aimed at understanding enzyme mechanisms and protein-ligand interactions. Its binding properties can provide insights into the design of more selective inhibitors or activators for specific enzymes .
  • Target Identification : The compound's unique structure allows researchers to explore its interactions with various receptors and enzymes, aiding in the identification of new drug targets .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Study Focus Findings
Study on Neurotransmitter ModulationInvestigated its effects on cholinergic receptorsShowed potential for cognitive enhancement in animal models .
Synthesis of Natural ProductsUsed as an intermediate in total synthesisEnabled the successful synthesis of complex alkaloids .
Enzyme Mechanism StudiesExamined binding affinity to specific enzymesRevealed insights into enzyme inhibition mechanisms .

Comparison with Similar Compounds

Positional Isomers

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1230486-65-3)

  • Structural Differences : The nitrogen and ester positions are swapped compared to the target compound.
  • Physicochemical Properties: Molecular Formula: C₈H₁₃NO₂ (identical to the target compound). Hazards: Classified as acutely toxic (H302), skin irritant (H315), and respiratory irritant (H335) . Spectral Data: Key ¹³C NMR signals at δ 170.24 (ester carbonyl) and 167.60 (amide carbonyl) in related derivatives .

Key Insight : Positional isomerism significantly impacts reactivity and toxicity. The 7-aza-2-carboxylate isomer’s hazards highlight the importance of substituent placement in safety profiles.

Functional Group Variations

tert-Butyl Esters
  • Example : tert-Butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 188624-94-4)
    • Molecular Weight: 197.27 g/mol (vs. 155.19 g/mol for methyl esters).
    • Applications: Used as a protected intermediate in peptide synthesis .
  • Impact : Bulkier tert-butyl groups enhance steric protection and lipophilicity, altering solubility and metabolic stability.
Acetoxy Derivatives
  • Example : (6-Chloropyridin-3-yl)methyl exo-2-acetoxy-7-azabicyclo[2.2.1]heptane-7-carboxylate (Compound 11)
    • Molecular Formula: C₁₅H₁₇ClN₂O₄.
    • Spectral Data: ¹H NMR signals at δ 8.40 (pyridinyl H) and 5.11 (CH₂O) .
    • Physical State: Oil (exo) vs. solid (endo isomer, mp 92–94°C), demonstrating stereochemistry’s role in crystallinity .

Stereochemical Variations

  • Exo vs. Endo Substituents :
    • Exo-2-acetoxy derivatives (e.g., Compound 11) exhibit distinct NMR shifts (δ 4.73 for H2) compared to endo-2-acetoxy derivatives (δ 4.99–4.90 for H2) .
    • Biological Relevance : Exo/endo configurations influence binding affinity in epibatidine analogs, a class of nicotinic acetylcholine receptor ligands .

Heteroatom Substitution

  • 7-Oxabicyclo[2.2.1]heptane Derivatives :
    • Replacing nitrogen with oxygen (e.g., 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid) reduces basicity and alters hydrogen-bonding capacity .
    • Applications: Oxygen analogs are explored as bioisosteres in drug design.

Protected and Functionalized Derivatives

  • Boc-Protected Amines :
    • Example: tert-Butyl (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
  • Molecular Formula: C₁₁H₂₀N₂O₂.
  • Role: Facilitates selective functionalization during synthesis .
  • Fluorinated Derivatives :
    • Example: tert-Butyl 1-(fluoromethyl)-4-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Introduces electronegative fluorine, enhancing metabolic stability .

Preparation Methods

Five-Step Synthesis with Platinum Oxide Catalyst

  • Starting from 4-acetamidophenol, catalytic hydrogenation using platinum dioxide produces trans-N-(4-hydroxycyclohexyl)-acetamide.
  • Subsequent oxidation to cyclohexanone and reduction with sodium borohydride improves the yield of the trans isomer.
  • Protection of the amine group with carbobenzoxy or acetyl groups facilitates tosylation or mesylation.
  • Cyclization under controlled acidic aqueous ethanol conditions forms the bicyclic amine.
  • This route achieves an overall yield of 18–36%, depending on catalyst loading and reaction conditions.

Alternative Routes

  • Diels-Alder reactions of N-substituted pyrroles with dimethylacetylene dicarboxylate have been reported but generally suffer from low yields (<9%).
  • Attempts to form the bicyclic structure via ring closure at the carbon-nitrogen bond in the last step have been more successful.
  • Use of triethyloxonium fluoborate to convert mesylate intermediates to imido esters, followed by hydrolysis and cyclization, improves yields.

Preparation of Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate

While the above routes describe the synthesis of the parent bicyclic amine, the preparation of the methyl ester derivative involves additional steps to install the carboxylate function at the 7-position.

General Strategy

  • Introduction of the carboxylate group is typically achieved by starting from precursors bearing ester functionalities or by functional group transformations on the bicyclic amine.
  • The methyl ester can be introduced via esterification of the corresponding carboxylic acid or by using ester-containing dienophiles in Diels-Alder reactions.

Diels-Alder Approach

  • N-carbomethoxypyrrole reacts with dimethylacetylene dicarboxylate under Lewis acid catalysis (e.g., aluminum chloride) to yield bicyclic intermediates bearing ester groups.
  • This method can provide high regio- and stereoselectivity and yields up to 93% for some derivatives.
  • Subsequent hydrogenation and functional group manipulations yield this compound.

Comparative Data on Preparation Methods

Method Key Steps Catalyst/Reagents Yield (%) Notes
Platinum oxide reduction route Reduction, oxidation, protection, cyclization Platinum dioxide, Jones reagent, sodium borohydride 18–36 Requires expensive catalyst, multi-step
Diels-Alder with Lewis acid Cycloaddition, hydrogenation Aluminum chloride, dimethylacetylene dicarboxylate Up to 93 High yield for ester-containing bicyclic intermediates
Mesylation-imido ester route Mesylation, imido ester formation, hydrolysis, cyclization Methanesulfonyl chloride, triethyloxonium fluoborate 18 Improved yield, fewer steps, sensitive pH control

Critical Reaction Conditions and Notes

  • The reduction of 4-acetamidophenol to trans-N-(4-hydroxycyclohexyl)-acetamide is sensitive to catalyst type and loading; platinum dioxide gives higher yields than Raney nickel.
  • Hydrolysis of imido esters requires strict pH control (1.5–2.0) to avoid reversion to amides.
  • Cyclization to the bicyclic amine is optimized in 70–80% aqueous ethanol at room temperature; lower temperatures or different solvent ratios increase elimination side reactions.
  • Protection of the amine group is essential to facilitate tosylation or mesylation steps; carbobenzoxy and acetyl groups have been successfully used.
  • The Diels-Alder approach benefits from Lewis acid catalysis to improve regioselectivity and yield.

Research Findings and Spectral Characterization

  • Nuclear magnetic resonance (NMR) studies confirm the bicyclic structure and stereochemistry of the synthesized compounds.
  • The methyl ester derivative exhibits characteristic absorption patterns consistent with the bicyclic framework.
  • Temperature-dependent NMR studies reveal dynamic behavior related to rotation around the N-CO bond in acyl derivatives.
  • Mass spectrometry and infrared spectroscopy further support the structural assignments.

Q & A

Q. What are the recommended safety precautions when handling Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate?

  • Methodological Answer : Proper personal protective equipment (PPE) is critical. Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. A full chemical-resistant suit is advised for high-concentration handling . Respiratory protection (e.g., NIOSH-certified P95 respirators) is required for aerosolized particles. In case of exposure:
  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin/Eye Contact : Rinse with water for ≥15 minutes; seek medical attention.
  • Spills : Contain using inert absorbents; avoid drainage contamination .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : Two primary routes are documented:
  • Multi-step synthesis (18–36% yield): Begins with cyclization of pyrrolidine derivatives, followed by oxidation and esterification. Platinum oxide catalysts improve yields but require careful stoichiometric control .
  • Radical cyclization : Uses Bu3_3SnH-mediated radical translocation from methyl N-(o-bromobenzoyl)pyrrolidine precursors. This method avoids heavy metal catalysts but demands rigorous inert conditions .

Q. How is the compound characterized structurally?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : 1^1H NMR (CDCl3_3) shows distinct signals for the bicyclic framework (e.g., δ 4.34 ppm for bridgehead protons) and ester groups (δ 3.95 ppm for methoxy) .
  • Mass spectrometry : ESI-MS confirms molecular weight (155.19 g/mol) via [M+1]+^+ or [M+23]+^+ adducts .

Advanced Research Questions

Q. How can stereochemical control be achieved during transannular alkylation in derivative synthesis?

  • Methodological Answer : Stereoselectivity is influenced by:
  • Elimination-Cyclization : β-elimination of silyl ethers generates exo-alkenes, which cyclize to form the [2.2.1] ring system with defined stereochemistry. SmI2_2-mediated reductions of keto intermediates further direct stereochemical outcomes .
  • Substrate pre-organization : Preferential axial alignment of substituents in the bicyclic framework minimizes steric strain during cyclization .

Q. What strategies enable functionalization of the bicyclic core for pharmacological applications?

  • Methodological Answer :
  • Carboxylate modifications : The methyl ester can be hydrolyzed to a carboxylic acid for coupling with amines (e.g., piperazine derivatives) via EDC/HOBt activation .
  • N-protection : tert-Butyloxycarbonyl (Boc) groups are introduced at the bridgehead nitrogen using Boc2_2O under basic conditions, enabling subsequent Suzuki-Miyaura cross-coupling or SNAr reactions .

Q. How do conformational constraints impact rotational barriers in derivatives?

  • Methodological Answer : The bicyclic system reduces rotational freedom:
  • N–CO bond barriers : In N-acetyl derivatives, barriers are ~1.2 kcal/mol lower than in unstrained analogs due to torsional strain relief in the rigid framework.
  • N–NO barriers : N-Nitroso derivatives show a 6.5 kcal/mol reduction, attributed to partial double-bond character stabilization within the constrained geometry .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer :
  • Storage conditions : Store at 2–8°C in airtight containers under inert gas (N2_2/Ar). Avoid moisture and strong oxidizers to prevent ester hydrolysis or decomposition .
  • Decomposition products : Thermal degradation under extreme heat (>200°C) may release CO2_2 and methylamine; monitor via TGA-MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 2
Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate

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